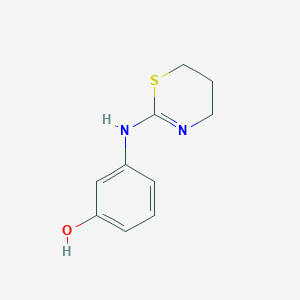

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol

Description

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol is a heterocyclic compound featuring a phenol moiety linked to a 5,6-dihydro-4H-1,3-thiazin-2-amine group.

Properties

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c13-9-4-1-3-8(7-9)12-10-11-5-2-6-14-10/h1,3-4,7,13H,2,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAVABCXHATUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(SC1)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenol derivatives with thiazine precursors in the presence of catalysts. For example, the condensation of N-phenylthioureidoalkyl-α-diazo ketones with acids can lead to the formation of thiazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Green synthesis methods, which minimize the use of hazardous reagents and solvents, are also being explored for the industrial production of thiazine derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazine ring to its corresponding dihydro or tetrahydro forms.

Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the thiazine ring .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters depending on the alkylating agent used .

Scientific Research Applications

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex thiazine derivatives.

Mechanism of Action

The mechanism of action of 3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, thiazine derivatives have been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to their antibacterial properties . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the core 5,6-dihydro-4H-1,3-thiazin-2-amine structure but differ in substituents and positions:

4-Hydroxy Xylazine (4-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-3,5-dimethylphenol)

- Key Differences: Methyl groups at positions 3 and 5 of the phenol ring (vs. Hydroxyl group at position 4 (vs. position 3 in the target compound).

- Impact: Increased hydrophobicity (LogP = 1.63) due to methyl groups . Potential steric hindrance affecting receptor binding compared to the unmethylated target compound.

N-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

- Key Differences :

- Impact: Higher LogP due to chlorine’s hydrophobicity. Reduced hydrogen-bonding capacity compared to the phenolic hydroxyl group.

4-(2-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 21463-43-4)

- Key Differences: Chlorophenyl group attached to the thiazine ring (vs. phenol-thiazine linkage in the target compound) .

- Impact :

- Altered electronic effects and solubility due to the absence of a hydroxyl group.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | LogP | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|---|

| 3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol | C₁₀H₁₂N₂OS | 208.28 (calc.) | ~1.2* | N/A | N/A | -OH at C3 |

| 4-Hydroxy Xylazine | C₁₂H₁₆N₂OS | 236.33 | 1.63 | 391.7 | 1.3 | -OH at C4; -CH₃ at C3, C5 |

| N-(4-Chlorophenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | C₁₀H₁₁ClN₂S | 226.72 | ~2.5† | N/A | N/A | -Cl at C4 |

*Estimated based on structural similarity to 4-Hydroxy Xylazine. †Estimated based on chlorine’s contribution to hydrophobicity.

Biological Activity

3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves the condensation of phenolic derivatives with thiazine precursors. Common methods include:

- Condensation Reactions : Using catalysts for the reaction between phenol derivatives and thiazine precursors.

- Industrial Production : Employing continuous flow reactors to enhance yield and purity while exploring green synthesis methods to minimize hazardous reagents.

Chemical Structure

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H12N2OS |

| Molecular Weight | 208.28 g/mol |

| CAS Number | 540771-32-2 |

Biological Activity

Research indicates that this compound exhibits significant antibacterial , antifungal , and anti-inflammatory properties. These activities make it a candidate for various therapeutic applications.

Antibacterial Activity

Studies have shown that this compound can inhibit the growth of several bacterial strains. Its mechanism may involve:

- Inhibition of Cell Wall Synthesis : Similar to other thiazine derivatives, it may disrupt bacterial cell wall formation, leading to cell lysis.

Antifungal Activity

The antifungal properties are attributed to its ability to interfere with fungal cell membrane integrity and function. This activity has been observed in various pathogenic fungi.

Anti-inflammatory Properties

Research suggests that the compound may modulate inflammatory pathways, potentially reducing cytokine production and inflammation in affected tissues.

The biological effects of this compound are primarily mediated through interactions with specific molecular targets:

- Enzyme Inhibition : The compound can act as an inhibitor for enzymes involved in metabolic pathways critical for bacterial survival.

Case Studies

- Antibacterial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.

- Anti-inflammatory Effects : In a murine model of inflammation, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with related thiazine compounds:

Q & A

Q. What are the recommended synthetic routes for 3-(5,6-Dihydro-4H-1,3-thiazin-2-ylamino)phenol, and what challenges exist in its purification?

Methodological Answer: The synthesis typically involves coupling a substituted phenol derivative with a thiazine precursor. A common route starts with 3,5-dimethylphenol, which undergoes nucleophilic substitution with 2-amino-5,6-dihydro-4H-1,3-thiazine. Key challenges include:

- Low yield due to steric hindrance from the methyl groups (, SMILES:

OC1C=C(C)C(NC2=NCCCS2)=C(C)C=1). - Purification difficulties arising from the compound’s limited solubility in polar solvents. Recrystallization using benzene/petroleum ether mixtures is recommended ().

- Byproduct formation , such as dimerization products, which require column chromatography with silica gel and chloroform/methanol gradients ().

Q. How do the physicochemical properties of this compound influence its solubility and bioavailability in pharmacological studies?

Methodological Answer: Critical physicochemical parameters include:

| Property | Value | Relevance |

|---|---|---|

| LogP | 1.63 | Indicates moderate lipophilicity, favoring passive membrane permeation. |

| tPSA | 69.92 Ų | High polar surface area reduces blood-brain barrier penetration. |

| Hydrogen Bonding | 2 HBD, 3 HBA | Enhances solubility in polar solvents but limits gastrointestinal absorption. |

Solubility is pH-dependent: the compound is sparingly soluble in water but dissolves in dilute acids (e.g., HCl) due to protonation of the thiazine nitrogen (). For bioavailability studies, formulation with cyclodextrins or lipid-based carriers is recommended to improve aqueous solubility.

Advanced Research Questions

Q. What advanced chromatographic techniques are suitable for resolving co-eluting metabolites of this compound in biological matrices?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. Optimize collision energy to distinguish the parent compound ([M+H]+ m/z 237) from hydroxylated metabolites ([M+H]+ m/z 253) ().

- Ion Mobility Spectrometry (IMS) : Resolves isobaric metabolites by differentiating their collision cross-sections.

- Data contradiction mitigation : Validate findings with synthetic metabolite standards (e.g., 3-hydroxyxylazine) to confirm retention times and fragmentation patterns ().

Q. How can researchers reconcile discrepancies in metabolic stability data across different in vitro and in vivo models?

Methodological Answer: Discrepancies often arise from:

- Species-specific cytochrome P450 (CYP) activity : Human liver microsomes may show faster oxidation than rodent models. Use CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic pathways ().

- Protein binding differences : Measure unbound fraction using equilibrium dialysis to adjust in vitro-in vivo extrapolation (IVIVE).

- Biliary excretion : In vivo models may exhibit enterohepatic recirculation, detectable via bile duct-cannulated studies ().

Q. What structural features contribute to the compound’s interactions with cytochrome P450 enzymes, and how can this be modeled computationally?

Methodological Answer:

- Thiazine ring : The sulfur atom acts as a hydrogen bond acceptor, facilitating binding to CYP2D6’s active site ().

- Phenolic hydroxyl group : Participates in π-π stacking with heme porphyrin.

- Computational modeling :

Q. How does the compound’s stereochemistry impact its pharmacological activity, and what analytical methods validate enantiomeric purity?

Methodological Answer:

- Stereochemical sensitivity : The thiazine ring’s chair conformation influences binding to α2-adrenergic receptors. Racemic mixtures may exhibit reduced potency compared to enantiopure forms ().

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with density functional theory (DFT)-simulated spectra ().

Q. Key Data Contradictions and Resolutions

- Contradiction : Solubility in water is reported as "insoluble" () but "sparingly soluble" in other studies.

- Contradiction : In vitro metabolic half-life (t1/2) discrepancies between human and rat liver microsomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.